Home > Products > Screening Compounds P105881 > 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide
4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide -

4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide

Catalog Number: EVT-4609197
CAS Number:
Molecular Formula: C20H17N5O2
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-({4-[(2-Furylmethyl)amino]-2-quinazolinyl}amino)benzamide is a synthetically derived organic compound belonging to the class of quinazolines. Quinazolines are a large family of heterocyclic compounds with a wide range of biological activities, making them attractive targets for medicinal chemistry and drug discovery research. 4-({4-[(2-Furylmethyl)amino]-2-quinazolinyl}amino)benzamide has garnered interest as a potential therapeutic agent due to its reported biological activity as an inhibitor of Insulin-like growth factor 1 receptor (IGF-1R) [].

Applications

The primary application of 4-({4-[(2-Furylmethyl)amino]-2-quinazolinyl}amino)benzamide, as suggested by the available literature, lies in its potential as an anti-cancer agent. This is attributed to its inhibitory activity against IGF-1R []. IGF-1R plays a role in cell growth and proliferation, and its overexpression has been linked to various cancers. Inhibiting IGF-1R could potentially suppress tumor growth and progression.

Furosemide

Compound Description: Furosemide, chemically known as 5-(aminosulfonyl)-4-chloro-2-[(2-furylmethyl)amino]benzoic acid, is a loop diuretic primarily used to treat hypertension and edema. It acts by inhibiting the luminal Na-K-Cl cotransporter (NKCC2). []

Relevance: Furosemide shares several key structural similarities with 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide. Both compounds feature a benzamide core substituted at the 4-position with an amino group. Additionally, both possess a (2-furylmethyl)amino substituent, although its position on the benzamide ring differs between the two. These shared features highlight a structural relationship despite their distinct pharmacological profiles. []

N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2yl)amino)phenyl)thiazolidine-3-yl)benzamide Derivatives

Compound Description: These compounds represent a novel series of antitumor agents under investigation for their potential to combat drug resistance and cardiotoxicity associated with existing cancer treatments. They were evaluated for their effects on tumor growth, survival rates, and hematological parameters in mice with Ehrlich ascites carcinoma (EAC). []

Relevance: While these derivatives belong to a different chemical class than 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide, they share a common benzamide moiety. This structural similarity, particularly the presence of a substituted benzamide core, suggests a potential starting point for exploring structure-activity relationships and designing novel compounds with potentially enhanced antitumor properties. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a potent, orally active histone deacetylase (HDAC) inhibitor with selectivity for class I HDAC isoforms. It demonstrates promising anticancer activity in vitro and in vivo, inducing cell cycle arrest, apoptosis, and tumor growth inhibition. []

Relevance: Similar to 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide, (S)-17b possesses a benzamide core. The presence of this shared scaffold, despite the distinct substituents and overall structures, suggests a potential link in their pharmacological properties and highlights the versatility of the benzamide moiety as a building block for drug discovery. []

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide (NA)

Compound Description: NA is another potent HDAC inhibitor exhibiting class I selectivity and significant antiproliferative activity against various cancer cell lines. It exerts its anticancer effects by inducing G2/M phase arrest and apoptosis. []

Relevance: Both NA and 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide share the fundamental benzamide structure, highlighting the importance of this scaffold in medicinal chemistry. While their substituents and resulting pharmacological activities differ, the shared core structure provides a basis for comparative analysis and understanding the impact of structural modifications on biological activity. []

4-Amino-N-[2-(Diethylamino)Ethyl]Benzamide (Procainamide)

Compound Description: Procainamide, a well-known sodium channel blocker used to treat cardiac arrhythmias, served as a base for synthesizing a tetraphenylborate complex in one of the studies. This complex exhibited antibacterial activity and provided insights into the interaction of bioactive molecules with receptors. []

Relevance: Although pharmacologically distinct, Procainamide shares a structural resemblance with 4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide due to the presence of a substituted benzamide core. This commonality underscores the significance of benzamides as a versatile scaffold in drug design and the potential for exploring diverse biological activities by modifying their substituents. []

Properties

Product Name

4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide

IUPAC Name

4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]benzamide

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H17N5O2/c21-18(26)13-7-9-14(10-8-13)23-20-24-17-6-2-1-5-16(17)19(25-20)22-12-15-4-3-11-27-15/h1-11H,12H2,(H2,21,26)(H2,22,23,24,25)

InChI Key

PJFRLTNNANNJFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)NCC4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)C(=O)N)NCC4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.